alpha-TERPINEOL (PROPYL METHYL-D3)

Catalog No.
S851292
CAS No.
203633-12-9
M.F
C10H18O
M. Wt
157.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-TERPINEOL (PROPYL METHYL-D3)

CAS Number

203633-12-9

Product Name

alpha-TERPINEOL (PROPYL METHYL-D3)

IUPAC Name

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

157.27 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3

InChI Key

WUOACPNHFRMFPN-BMSJAHLVSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

alpha - Terpineol - d3

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O

Alpha-terpineol (propyl methyl-D3) is a stable isotope-labeled compound, specifically a deuterated form of alpha-terpineol. It is classified as a monoterpenoid alcohol with the molecular formula C10H15D3OC_{10}H_{15}D_3O and a molecular weight of 157.27 g/mol. The compound is recognized for its pleasant odor, which is often likened to that of lilacs, making it valuable in the fragrance industry. Its chemical structure includes a hydroxyl group (-OH), which contributes to its solubility in alcohol and water, and its deuterated nature allows for enhanced tracking in various chemical and biological studies .

  • Oxidation: This compound can be oxidized to form terpineol oxide, a reaction facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: It can undergo reduction reactions, converting it into various alcohol derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group in alpha-terpineol can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are significant for creating derivatives that may have different properties or applications .

Alpha-terpineol (propyl methyl-D3) exhibits a range of biological activities. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells in a dose- and time-dependent manner. Its biological effects are attributed to its interaction with various biochemical pathways, including those involved in pain modulation, where it has been noted for its antinociceptive properties. Additionally, alpha-terpineol is studied for its antioxidant, anti-inflammatory, and antimicrobial effects, making it a candidate for therapeutic applications .

The synthesis of alpha-terpineol (propyl methyl-D3) can be achieved through several methods:

  • Chemical Hydration: This method typically involves the hydration of alpha-pinene or turpentine under acidic conditions to yield alpha-terpineol.
  • Biotransformation: Industrial production often utilizes microbial processes to convert monoterpenes such as limonene and beta-pinene into alpha-terpineol through fermentation techniques.

These synthesis methods highlight the versatility of alpha-terpineol as both a naturally occurring and synthetically produced compound .

Alpha-terpineol (propyl methyl-D3) has diverse applications across several fields:

  • Chemistry: It serves as a reference material in the quantitative analysis of chiral monoterpenes, particularly in the wine industry.
  • Biology: The compound is investigated for its potential therapeutic effects, including anticancer, anticonvulsant, and antiulcer properties.
  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Environmental Analysis: It is utilized in studies related to priority pollutants and endocrine disruptors .

Studies on alpha-terpineol (propyl methyl-D3) have focused on its interactions within biological systems. Research suggests that its antinociceptive effects may be mediated through specific ion channels, indicating potential pathways for pain relief. Additionally, the introduction of deuterium into the compound may alter its pharmacokinetic properties, enhancing its stability and bioavailability compared to non-deuterated forms .

Several compounds share structural similarities with alpha-terpineol (propyl methyl-D3), including:

  • Linalool: A naturally occurring terpene alcohol with similar aromatic properties but differing biological activities.
  • Beta-terpineol: Another monoterpenoid alcohol that exhibits different physical and chemical characteristics compared to alpha-terpineol.
  • Geraniol: A terpene alcohol known for its floral scent; it has distinct uses in fragrances but shares some biological properties with alpha-terpineol.

Comparison Table

CompoundMolecular FormulaKey CharacteristicsUnique Aspects
Alpha-TerpineolC10H18OPleasant odor; used in fragrances; bioactiveDeuterated form enhances tracking
LinaloolC10H18OFloral scent; used in perfumes; antimicrobialMore common in natural essential oils
Beta-TerpineolC10H18OSimilar structure; used in fragrancesDifferent stereochemistry affects activity
GeraniolC10H18OFloral aroma; used in cosmeticsDistinctive applications in flavoring

The uniqueness of alpha-terpineol (propyl methyl-D3) lies in its deuterated nature, which allows for precise tracking in research settings while retaining the beneficial properties associated with terpenoid compounds .

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.154595431 g/mol

Monoisotopic Mass

157.154595431 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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